

Revolutionizing Leukemia and Lymphoma Treatment: Application of PROTAC BRD4 Degradar-15

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Compound of Interest

Compound Name: PROTAC BRD4 Degradar-15

Cat. No.: B11937689

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Introduction

Leukemia and lymphoma, malignancies of the hematopoietic and lymphoid tissues respectively, continue to pose significant therapeutic challenges. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them attractive targets for cancer therapy. **PROTAC BRD4 Degradar-15**, also known as ARV-825, is a novel proteolysis-targeting chimera (PROTAC) designed to specifically and efficiently degrade BRD4 protein. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of **PROTAC BRD4 Degradar-15** in preclinical leukemia and lymphoma models.

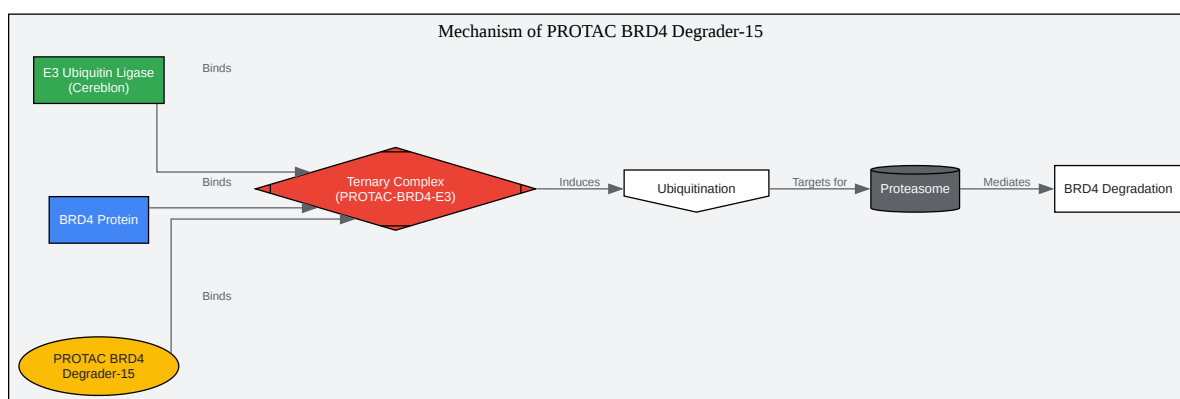
PROTAC BRD4 Degradar-15 is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to a profound and sustained suppression of its downstream targets, most notably the master oncogene c-MYC.[1][3] This targeted degradation approach offers a significant advantage over traditional small-molecule inhibitors, which often exhibit reversible binding and may lead to the development of resistance.[4]

Mechanism of Action

PROTAC BRD4 Degradator-15 leverages the cell's own ubiquitin-proteasome system to eliminate the BRD4 protein. The process can be summarized in the following steps:

- **Binding:** The degrader simultaneously binds to a BRD4 protein and the E3 ubiquitin ligase, Cereblon, forming a ternary complex.
- **Ubiquitination:** Within this complex, the E3 ligase tags the BRD4 protein with ubiquitin molecules.
- **Degradation:** The poly-ubiquitinated BRD4 is recognized and degraded by the proteasome.
- **Recycling:** The degrader is then released and can catalyze further rounds of BRD4 degradation.

This catalytic mode of action allows for potent and sustained depletion of BRD4 at sub-stoichiometric concentrations.



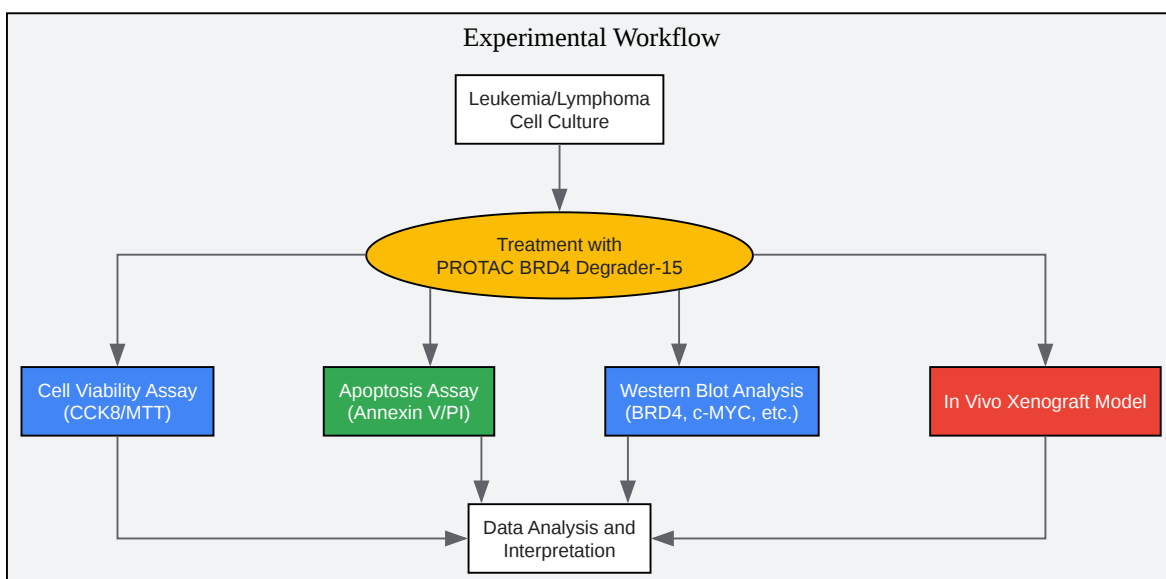
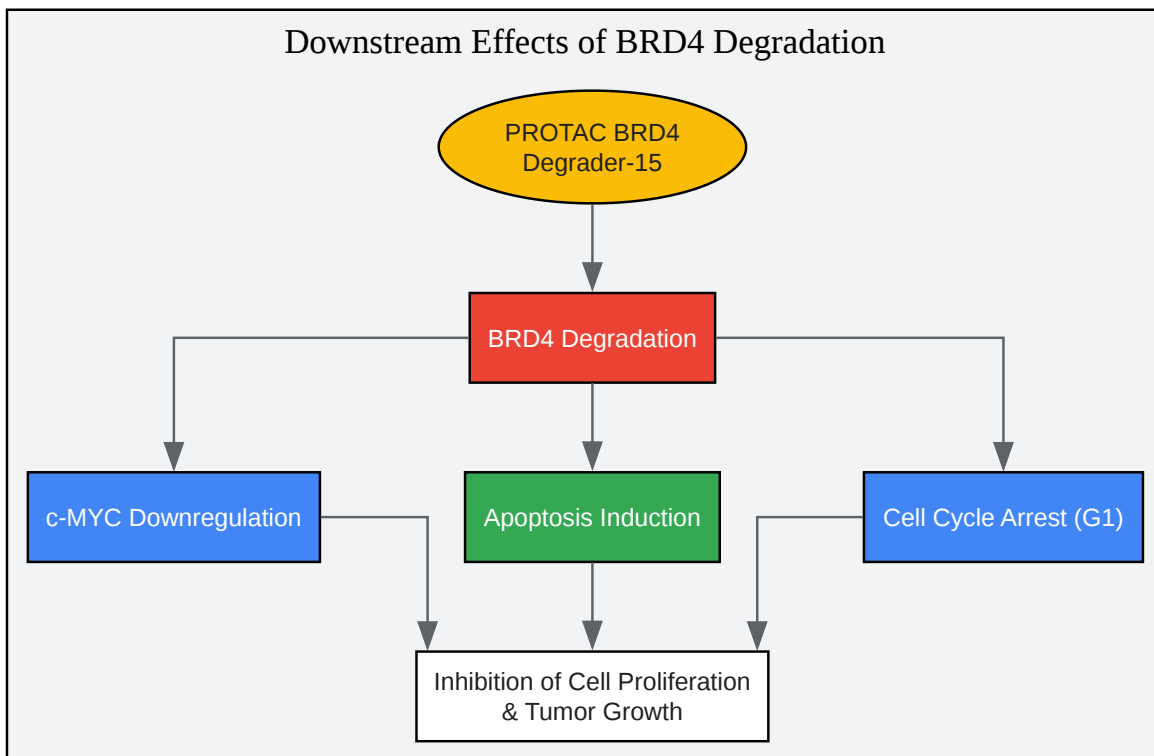
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Mechanism of Action of **PROTAC BRD4 Degradator-15**

Key Signaling Pathways Affected

Degradation of BRD4 by **PROTAC BRD4 Degradator-15** profoundly impacts key signaling pathways implicated in the pathogenesis of leukemia and lymphoma.

- **c-MYC Downregulation:** BRD4 is a critical transcriptional co-activator of the MYC oncogene. Its degradation leads to a significant and sustained reduction in c-MYC protein levels, a central driver of proliferation and survival in many hematological malignancies.[3][5][6][7]
- **Apoptosis Induction:** By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic proteins, BRD4 degradation triggers programmed cell death in cancer cells.[5][8]
- **Cell Cycle Arrest:** **PROTAC BRD4 Degradator-15** has been shown to induce cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.[9]



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